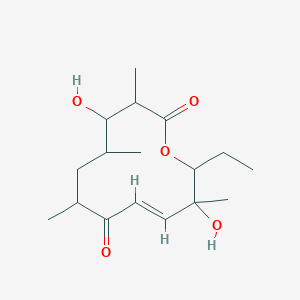

Methynolide

Description

Contextualization within Macrolide Chemistry and Natural Products Research

Macrolides are a class of natural products characterized by a large macrocyclic lactone ring to which one or more deoxy sugars are attached. nih.gov Methynolide itself is a 12-membered macrolactone. nih.govwikipedia.orgresearchgate.netnsf.gov This ring size is less common compared to the 14- or 16-membered rings found in macrolides like erythromycin (B1671065). nih.gov Methynolide is the aglycone of methymycin (B1233876), meaning it is the non-sugar component of the glycoside. wikipedia.orgresearchgate.netpsu.edunii.ac.jp Methymycin is produced by Streptomyces venezuelae. nih.govwikipedia.orgnsf.govwikidata.orgresearchgate.netnpatlas.org The study of methynolide contributes to the understanding of the structural diversity and biological potential within the macrolide family.

Significance of Methynolide as a Research Target in Complex Molecule Synthesis and Biosynthesis

The structural complexity of methynolide, with its multiple stereocenters and the presence of an unsaturated lactone ring, has made it a challenging and rewarding target for total synthesis. researchgate.netresearchgate.netacs.orgacs.orgresearchgate.net Synthetic efforts aim not only to replicate the natural product but also to develop new methodologies for constructing complex molecules with high stereocontrol. researchgate.netresearchgate.netacs.orgresearchgate.netresearchgate.net The successful synthesis of methynolide serves as a benchmark for evaluating the efficiency and generality of modern synthetic strategies. psu.edu

Furthermore, methynolide is an intermediate in the biosynthesis of methymycin and related macrolides within Streptomyces venezuelae. wikipedia.orgnsf.govresearchgate.net Research into its biosynthesis provides insights into the enzymatic machinery (specifically polyketide synthases, or PKSs) that assemble these complex structures from simpler building blocks like propionate (B1217596) and acetate (B1210297). wikipedia.orgnsf.gov Understanding the biosynthetic pathway can potentially enable the genetic engineering of microorganisms to produce novel macrolides or analogs. researchgate.net

Historical Overview of Key Discoveries and Methodological Advancements in Methynolide Studies

Methymycin, the parent compound of methynolide, was first isolated in the 1950s from Streptomyces venezuelae. Early studies focused on its isolation, structural elucidation, and antibacterial activity. The identification of methynolide as the aglycone was a crucial step in understanding the complete structure of methymycin. wikipedia.org

The total synthesis of methynolide has been a significant area of research since the pioneering work by Masamune and others. psu.eduacs.org These early syntheses established foundational approaches for constructing the macrolactone core and controlling the stereochemistry. acs.org Subsequent research has led to the development of more efficient and stereoselective synthetic routes, employing various key reactions such as Yamaguchi esterification and ring-closing metathesis (RCM). researchgate.netpsu.eduresearchgate.netresearchgate.net Methodological advancements in stereoselective reactions, such as asymmetric aldol (B89426) reactions and Sharpless asymmetric epoxidation, have been instrumental in achieving high control over the multiple chiral centers in methynolide. researchgate.netacs.orgresearchgate.netresearchgate.net The synthesis of both methynolide and its epimer, 10-epi-methynolide, has been achieved, highlighting the stereochemical control possible with modern techniques. researchgate.netpsu.edu Biosynthetic studies have revealed that the methynolide portion of methymycin is derived from five molecules of propanoic acid and one molecule of acetic acid, processed by a type I PKS. wikipedia.orgnsf.gov

Key Research Findings and Data:

Research on methynolide has involved detailed spectroscopic analysis for structural confirmation and the development of multi-step synthetic routes.

| Property | Value | Source Organism |

| Molecular Formula | C₁₇H₂₈O₅ nih.gov | Streptomyces venezuelae nih.gov |

| Molecular Weight | 312.406 g/mol (Average) nih.gov | |

| Accurate Mass | 312.1937 Da nih.gov | |

| IUPAC Name | (9E)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione nih.gov |

Synthetic strategies have often involved the coupling of smaller, stereochemically defined fragments. For example, some syntheses have utilized the union of a C1-C8 segment and a C9-C13 segment. researchgate.netresearchgate.netresearchgate.net Ring-closing metathesis has been successfully applied to form the 12-membered lactone ring. researchgate.netpsu.eduresearchgate.netresearchgate.net

| Synthetic Strategy Example | Key Reactions Used |

| Synthesis from D-glucose researchgate.netnii.ac.jpresearchgate.netresearchgate.netnewdrugapprovals.org | Stereoselective reactions (hydroboration, catalytic hydrogenation) researchgate.netresearchgate.net |

| Convergent synthesis via fragment coupling researchgate.netresearchgate.netacs.orgresearchgate.net | Yamaguchi esterification, Ring-closing metathesis, Nozaki-Hiyama-Kishi coupling researchgate.netresearchgate.netacs.orgresearchgate.net |

| Synthesis utilizing Grignard additions researchgate.netpsu.eduresearchgate.net | Cram chelation control for stereoselection researchgate.netpsu.eduresearchgate.net |

| Synthesis using aldol reactions researchgate.netresearchgate.net | Ti-mediated aldol reaction, Vinylogous Mukaiyama aldol reaction researchgate.netresearchgate.net |

Biosynthetic studies have traced the origins of the carbon atoms in methynolide to specific precursor molecules.

| Precursor Molecule | Contribution to Methynolide Structure |

| Propanoic acid | Forms the C1-C2 and attached methyl, C3-C4 and attached methyl, C5, C7, C11, C12, and ethyl group. wikipedia.org |

| Acetic acid | Contributes a two-carbon unit. wikipedia.org |

Biosynthesis of Methynolide

Methynolide is a 12-membered macrolactone that serves as the aglycone core of the macrolide antibiotic methymycin. Its biosynthesis is a well-studied example of polyketide synthesis in bacteria.

Producing Organisms and Biogenetic Origins

Methynolide is primarily produced by the bacterium Streptomyces venezuelae. nih.govnih.gov This species is known for its ability to produce a variety of macrolide antibiotics, including both the 12-membered methymycin family (derived from 10-deoxymethynolide (B1237683) and methynolide) and the 14-membered pikromycin (B1677795) family (derived from narbonolide). wikipedia.orgnih.govacs.orgresearchgate.net While 10-deoxymethynolide is the direct product of the polyketide synthase assembly line, methynolide is a hydroxylated derivative of 10-deoxymethynolide, representing a later stage in the biosynthetic pathway. nih.govnih.govpsu.edu

Elucidation of Streptomyces venezuelae as the Primary Producer

Streptomyces venezuelae ATCC 15439 has been definitively identified as a key producer of methymycin, neomethymycin, narbomycin, and pikromycin, and thus their aglycones, including methynolide and 10-deoxymethynolide. researchgate.netgoogle.com Research involving cloning and characterization of the biosynthetic gene cluster in S. venezuelae has confirmed its role in the production of these macrolides. researchgate.netgoogle.com Studies involving mutant strains of S. venezuelae have further elucidated the specific genes and enzymes involved in the biosynthesis of these compounds. google.comnih.gov

Polyketide Synthase (PKS) Pathways and Modular Architecture

The biosynthesis of the macrolactone core of methynolide (which originates from 10-deoxymethynolide) is carried out by a type I modular polyketide synthase system known as the Pikromycin Polyketide Synthase (Pik PKS). wikipedia.orgacs.orgpsu.edu Type I modular PKSs are large enzymatic assembly lines that synthesize complex natural products through iterative cycles of chain elongation and modification. nih.govnih.gov

Characterization of the Pikromycin Polyketide Synthase (Pik PKS)

The Pik PKS in Streptomyces venezuelae is a large enzyme system responsible for producing both the 12-membered macrolactone 10-deoxymethynolide and the 14-membered macrolactone narbonolide (B1238728). acs.orgresearchgate.netpsu.edu This dual product capability arises from the architecture and flexibility of the Pik PKS. researchgate.netnih.gov The Pik PKS system is encoded by the pikA gene locus and consists of multiple multifunctional proteins. wikipedia.orgresearchgate.netgoogle.com

Functional Dissection of Pik PKS Modules and Domains

The Pik PKS is organized into modules, with each module typically containing a set of catalytic domains responsible for one cycle of polyketide chain elongation and modification. nih.govnih.gov The core domains within each module include a Ketosynthase (KS) domain, an Acyltransferase (AT) domain, and an Acyl Carrier Protein (ACP) domain. researchgate.netnih.gov Additional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoyl Reductase (ER), can be present to introduce chemical modifications to the growing polyketide chain. researchgate.netnih.gov

Role of Thioesterase Domains in Macrolactone Formation

Type I modular PKS systems typically contain a terminal thioesterase (TE) domain. nih.gov The TE domain is crucial for the release of the completed polyketide chain from the PKS and its cyclization to form the macrolactone ring. nih.gov In the Pik PKS system, a thioesterase domain is present and plays a key role in terminating the biosynthetic process and forming the macrolactone ring of both 10-deoxymethynolide and narbonolide. wikipedia.orgcore.ac.uk The Pik PKS also includes a type II thioesterase (TEII), which has been suggested to play a role in creating a metabolic branch leading to polyketides of different chain lengths. researchgate.netgoogle.com This TEII domain is thought to be crucial for the efficient release of polyketide chains from the PKS. google.com

Post-Polyketide Synthase Modifications and Enzymatic Transformations

Following the synthesis and release of the 12-membered macrolactone 10-deoxymethynolide by the Pik PKS, further enzymatic modifications occur to produce methynolide and subsequently methymycin. These post-PKS tailoring steps are crucial for generating the final biologically active compounds. psu.edunih.govdevibasnet.com

One significant post-PKS modification in the biosynthesis of methymycin involves glycosylation, where a desosamine (B1220255) sugar is attached to the macrolactone. wikipedia.orgpsu.edunih.gov This step is catalyzed by glycosyltransferases, such as DesVII, which in S. venezuelae can accept both 10-deoxymethynolide and narbonolide as substrates. researchgate.netnih.gov DesVII requires an auxiliary protein, DesVIII, for its activity. nih.gov

Another important post-PKS modification is hydroxylation. The cytochrome P450 hydroxylase PikC is involved in the hydroxylation of macrolactones in the pikromycin pathway. psu.edugoogle.comdevibasnet.com PikC is capable of hydroxylating both 12-membered (like the intermediate leading to methymycin) and 14-membered macrolides, contributing to the structural diversity of the final products. google.comdevibasnet.com While 10-deoxymethynolide is the direct PKS product, methynolide contains an additional hydroxyl group compared to 10-deoxymethynolide. nih.govnih.gov This hydroxylation step, likely catalyzed by an enzyme such as PikC or a similar hydroxylase, transforms 10-deoxymethynolide into methynolide, which then serves as the aglycone for methymycin upon glycosylation. psu.edunsf.gov

The post-PKS modifications, including glycosylation and hydroxylation, highlight the complexity and enzymatic machinery involved in converting the basic polyketide backbone into the mature macrolide antibiotic methymycin, with methynolide serving as a key intermediate aglycone. psu.edunih.govdevibasnet.com

Methynolide is a 12-membered macrolactone that serves as the aglycone of the macrolide antibiotic methymycin nih.govrsc.orgresearchgate.net. It has been reported in Streptomyces venezuelae nih.gov.

Properties

Molecular Formula |

C17H28O5 |

|---|---|

Molecular Weight |

312.4 g/mol |

IUPAC Name |

(9E)-12-ethyl-4,11-dihydroxy-3,5,7,11-tetramethyl-1-oxacyclododec-9-ene-2,8-dione |

InChI |

InChI=1S/C17H28O5/c1-6-14-17(5,21)8-7-13(18)10(2)9-11(3)15(19)12(4)16(20)22-14/h7-8,10-12,14-15,19,21H,6,9H2,1-5H3/b8-7+ |

InChI Key |

NCFULEXBOBCPCY-BQYQJAHWSA-N |

Isomeric SMILES |

CCC1C(/C=C/C(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |

Canonical SMILES |

CCC1C(C=CC(=O)C(CC(C(C(C(=O)O1)C)O)C)C)(C)O |

Synonyms |

methynolide |

Origin of Product |

United States |

Biosynthesis of Methynolide

Genetic Engineering and Combinatorial Biosynthesis Approaches Genetic engineering and combinatorial biosynthesis techniques have been applied to the methymycin (B1233876)/pikromycin pathway to manipulate macrolide production, optimize yields, and generate novel derivatives. These approaches leverage the understanding of the biosynthetic gene clusters and the enzymes involved.nih.govoup.comnih.govfigshare.combenchchem.com

Compound Names and PubChem CIDs

Chemical Synthesis and Synthetic Strategies of Methynolide and Its Analogs

Retrosynthetic Analyses and Strategic Disconnections of the Macrolactone Core

Retrosynthetic analysis is a crucial step in planning the synthesis of complex molecules like methynolide, involving the conceptual stepwise deconstruction of the target molecule into simpler, readily available starting materials journalspress.comelsevier.com. For methynolide, retrosynthetic strategies often involve strategic disconnections of the macrolactone core to identify key linear or smaller cyclic precursors lookchem.comelsevier.com.

Common disconnections aim to break the macrolactone ring at ester or carbon-carbon bonds that can be formed efficiently and stereoselectively in the forward synthesis. For instance, a key disconnection can be made at the ester linkage, leading to a seco-acid precursor. Further disconnections within the carbon chain are then planned to simplify the fragments, considering the location of stereocenters and functional groups. Some retrosynthetic approaches have divided the methynolide structure into three medium-sized fragments, enabling a flexible and convergent route researchgate.net.

Pioneering Total Synthesis Methodologies

Various total synthesis methodologies have been developed for methynolide and its analogs, employing diverse strategies for fragment coupling and macrocyclization.

Examples of segment disconnections include dividing methynolide into C1-C8 and C9-C13 segments, or C1-C7 and C8-C11 fragments lookchem.comresearchgate.netresearchgate.netnih.gov. These segments are synthesized using various stereoselective reactions and then coupled, often via esterification (such as the Yamaguchi method) or carbon-carbon bond formation, before the macrocyclization step lookchem.comresearchgate.netpsu.eduresearchgate.netresearchgate.net.

Ring-closing metathesis (RCM) has emerged as a powerful and widely used reaction for the formation of macrocyclic rings in organic synthesis, including the synthesis of methynolide researchgate.netacs.orgnih.govescholarship.orgcolab.wsarchive.orgwikipedia.org. RCM involves the intramolecular reaction of two terminal alkenes catalyzed by transition metal complexes, typically ruthenium-based Grubbs catalysts, to form a cycloalkene and a small olefin, usually ethylene (B1197577) wikipedia.orgorganic-chemistry.orgmedwinpublishers.com.

In the synthesis of methynolide, RCM is frequently employed as a late-stage step to close the 12-membered macrolactone ring. This involves preparing a linear seco-diene precursor with terminal olefin functionalities appropriately positioned for cyclization. RCM has been shown to be efficient in forming the 12-membered ring of methynolide and its analogs, often providing good yields psu.eduresearchgate.netresearchgate.net. The success of RCM in these syntheses highlights its tolerance for various functional groups present in the methynolide structure wikipedia.orgorganic-chemistry.org.

Stereoselective coupling reactions are essential for joining the synthesized fragments while establishing the correct relative and absolute stereochemistry in the methynolide core. Several methodologies have been applied, including Grignard additions and the Nozaki-Hiyama-Kishi (NHK) reaction researchgate.netnih.govescholarship.orgwikipedia.orgorganic-chemistry.orgscispace.com.

Grignard additions to α-alkoxyketones have been utilized to construct segments of methynolide, particularly for establishing 1,2-stereochemistry under chelation control lookchem.comresearchgate.netrsc.org. The Nozaki-Hiyama-Kishi reaction, a chromium-mediated coupling of aldehydes with allyl or vinyl halides, has also been employed for fragment coupling in the synthesis of methynolide fragments researchgate.netnih.govresearchgate.netwikipedia.orgorganic-chemistry.org. This reaction is known for its chemoselectivity towards aldehydes and tolerance of various functional groups wikipedia.orgorganic-chemistry.org.

Advanced Stereocontrol in Synthesis

Achieving precise stereocontrol is paramount in the synthesis of methynolide due to its numerous stereogenic centers. Various strategies have been developed to control the stereochemical outcome of key reactions.

Cram's rules, particularly those involving chelation control, have been applied in the stereoselective synthesis of methynolide fragments researchgate.netnih.govescholarship.orgwikipedia.org. Cram chelation control is a model used to predict the stereochemical outcome of nucleophilic additions to carbonyl compounds adjacent to a chiral center bearing a heteroatom (like oxygen) capable of chelating with a Lewis acid.

In the context of methynolide synthesis, Cram chelation-controlled Grignard additions to α-alkoxyketones have been successfully used to achieve high levels of 1,2-stereochemical induction, which is crucial for setting specific stereocenters in the molecule's backbone lookchem.comresearchgate.netrsc.org. This approach relies on the formation of a rigid cyclic transition state involving the metal of the Grignard reagent, the carbonyl oxygen, and the heteroatom of the α-alkoxy group, directing the approach of the nucleophile to a specific face of the carbonyl.

Here is a table summarizing some key reactions and strategies used in Methynolide synthesis:

| Strategy/Reaction Type | Key Application in Methynolide Synthesis | References |

| Retrosynthetic Analysis | Deconstruction of macrolactone core into simpler fragments (e.g., C1-C8, C9-C13) | lookchem.comelsevier.comresearchgate.netresearchgate.netnih.gov |

| Segment-Based Convergent Approaches | Synthesis of defined fragments followed by coupling | lookchem.comelsevier.comresearchgate.netwvu.edupsu.eduacs.orgoup.com |

| Ring-Closing Metathesis (RCM) | Formation of the 12-membered macrolactone ring from a seco-diene precursor | researchgate.netpsu.eduacs.orgresearchgate.netresearchgate.netnih.govescholarship.orgcolab.wsarchive.orgwikipedia.org |

| Grignard Additions | Stereoselective 1,2-addition to α-alkoxyketones (Cram chelation control) | lookchem.compsu.eduresearchgate.netrsc.org |

| Nozaki-Hiyama-Kishi (NHK) Reaction | Stereoselective coupling of fragments | researchgate.netnih.govresearchgate.netwikipedia.orgorganic-chemistry.org |

| Yamaguchi Esterification | Coupling of carboxylic acid and alcohol fragments | lookchem.comresearchgate.netpsu.eduresearchgate.netresearchgate.net |

| Cram Chelation Control | Directing stereochemistry in nucleophilic additions to α-alkoxycarbonyl compounds | lookchem.comresearchgate.netpsu.eduresearchgate.netnih.govescholarship.orgwikipedia.orgrsc.org |

| Sharpless Asymmetric Epoxidation | Establishing stereocenters in allyl alcohol fragments | researchgate.netnih.govresearchgate.net |

| Vinylogous Mukaiyama Aldol (B89426) Reaction (VMAR) | Formation of C-C bonds with stereocontrol, used in fragment synthesis | lookchem.comresearchgate.netresearchgate.netescholarship.org |

| Ti-mediated Aldol Reaction | Stereoselective aldol reactions for fragment construction | lookchem.comresearchgate.netresearchgate.netescholarship.org |

Sharpless Asymmetric Epoxidation in Chirality Induction

The Sharpless asymmetric epoxidation of allylic alcohols is a widely used method for introducing chirality into organic molecules, and it has been applied in the synthesis of methynolide fragments. This reaction involves the epoxidation of a prochiral or chiral allylic alcohol using a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand, and an oxidant, typically tert-butyl hydroperoxide (TBHP). The choice of the tartrate ester determines the absolute stereochemistry of the resulting epoxide.

In the formal total synthesis of (+)-methynolide, Sharpless asymmetric epoxidation of a trans allylic alcohol was employed as a key transformation for the synthesis of the C8-C11 fragment. acs.orgacs.org Using D-(-)-DIPT, the reaction yielded the corresponding epoxide with high enantiomeric excess. acs.org This stereocenter established by the epoxidation is crucial for setting the downstream stereochemistry in this fragment.

Diastereoselective Aldol Reactions (e.g., Titanium-mediated Aldol, Vinylogous Mukaiyama Aldol)

Diastereoselective aldol reactions are fundamental carbon-carbon bond-forming reactions extensively utilized in the synthesis of polyketide natural products like methynolide. These reactions allow for the controlled construction of β-hydroxy carbonyl units and the establishment of new stereocenters. mdpi.comresearcher.life

One approach to the total synthesis of (+)-methynolide utilized two types of stereoselective aldol reactions: a titanium-mediated aldol reaction and a vinylogous Mukaiyama aldol (VMA) reaction. researchgate.net The C9-C11 fragment was prepared using a Ti-mediated aldol reaction of a lactyl-bearing chiral oxazolidin-2-one. researchgate.net The stereochemistry (anti- or syn-) of the aldol product could be controlled by the choice of protecting group on the lactate (B86563) moiety. researchgate.net

The C1-C8 fragment of (+)-methynolide was constructed via a Kobayashi VMAR protocol using a vinyl ketene (B1206846) silyl (B83357) N,O-acetal and a β-oxyaldehyde. mdpi.com The VMAR is particularly useful for synthesizing larger fragments and simultaneously generating two new stereocenters and a double bond. mdpi.commsu.edu While β-oxyaldehydes can be challenging substrates in VMARs, this method was successfully applied in the synthesis of the C1-C7 fragment. mdpi.com

Use of Chiral Auxiliaries and Starting Materials (e.g., D-glucose, Prelog-Djerassi lactone)

Chiral auxiliaries and naturally abundant chiral starting materials have played a significant role in controlling the stereochemistry during methynolide synthesis. Chiral auxiliaries are temporarily attached to a molecule to direct the stereochemical outcome of a reaction and are subsequently removed. york.ac.uk Chiral starting materials, possessing inherent stereocenters, can be elaborated through a series of transformations to build the target molecule with the desired absolute configuration.

D-glucose has been employed as a chiral starting material for the highly stereoselective synthesis of methynolide. lookchem.comresearchgate.netresearchgate.net D-glucose provides a readily available source of multiple stereocenters that can be manipulated to construct the required fragments of methynolide. researchgate.net Stereocontrolled reactions, such as hydroboration and catalytic hydrogenation, were applied to intermediates derived from D-glucose to establish the correct stereochemistry. researchgate.net

The Prelog-Djerassi lactone, a key degradation product of methymycin (B1233876) and methynolide, containing four of the chiral centers present in the C1-C7 segment, has also served as a crucial intermediate or synthetic target en route to methynolide. acs.orgacs.orgsemanticscholar.orgnii.ac.jprsc.orgacs.org Its synthesis from readily available chiral starting materials, including D-glucose, has been explored as a strategy for accessing the stereochemically rich C1-C7 portion of methynolide. researchgate.netrsc.org

Formal and Semisynthetic Approaches to Methynolide

Formal synthesis refers to a synthetic route that produces a known intermediate in a previously reported total synthesis. Semisynthesis involves the synthesis of a target molecule or its analog starting from a related natural product or a readily available complex precursor. Both approaches have been utilized in the context of methynolide synthesis to provide more efficient or alternative routes.

A formal total synthesis of (+)-methynolide has been achieved through convergent strategies. acs.orgacs.orgresearchgate.netnih.govfigshare.comias.ac.inscispace.com One such approach involved the coupling of a C1-C7 fragment and a C8-C11 fragment via a Nozaki-Hiyama-Kishi reaction. acs.orgacs.org The C1-C7 fragment was synthesized using a desymmetrization approach, while the C8-C11 fragment was prepared using Sharpless asymmetric epoxidation. acs.orgacs.org This formal synthesis provided a known intermediate that had been previously converted to (+)-methynolide. acs.orgacs.org Another formal synthesis highlighted a sequence involving crotylboration, ring-closing metathesis, Sharpless kinetic resolution, and a Takai reaction. scispace.com

Semisynthetic approaches to methynolide or its analogs often start from related macrolides or biosynthetic intermediates. While the provided search results primarily focus on total and formal synthesis, the context of macrolide biosynthesis suggests the potential for semisynthesis from precursors like 10-deoxymethynolide (B1237683), which is produced by polyketide synthases. psu.eduacs.org Modifications of these biosynthetically derived compounds could constitute a semisynthetic route.

Synthetic Strategies for Methynolide Derivatives and Analogs

The synthesis of methynolide derivatives and analogs is important for exploring structure-activity relationships and developing new potential therapeutic agents. These strategies involve modifying the stereochemistry or the macrolactone skeleton of methynolide.

Synthesis of Stereoisomeric Variants (e.g., 10-epi-Methynolide)

The synthesis of stereoisomeric variants, such as 10-epi-methynolide, is crucial for understanding the impact of stereochemistry on biological activity and for developing stereoselective synthetic methods. 10-epi-Methynolide is a diastereomer of methynolide, differing in the configuration at the C10 position.

Synthetic routes have been developed that allow for the stereoselective preparation of both methynolide and 10-epi-methynolide from common intermediates or through variations in reaction conditions. psu.eduresearchgate.netrsc.orgrsc.org One strategy involved the synthesis of key segments where the stereochemistry at the relevant position could be controlled by the order of addition of Grignard reagents to α-alkoxyketones, utilizing Cram chelation control. psu.edursc.orgrsc.org Ring-closing metathesis was then used to cyclize the segments to form either methynolide or 10-epi-methynolide depending on the segment stereochemistry. psu.eduresearchgate.netrsc.orgrsc.org

Modifications of the Macrolactone Skeleton

Modifications of the macrolactone skeleton of methynolide can lead to analogs with altered biological properties. These modifications can include changes to the substituents, introduction of new functional groups, or alterations to the ring size or unsaturation pattern.

While specific detailed examples of extensive macrolactone skeleton modifications of methynolide itself were not prominently detailed in the search results beyond the synthesis of stereoisomers and the core structure, the general strategies for macrolide analog synthesis are relevant. Approaches to synthesizing glycosylated methymycin analogues from methynolides with desired stereochemistry have been reported, involving palladium-catalyzed coupling and post-glycosylation transformations. nih.govwvu.edu This indicates that the methynolide core can serve as a scaffold for further modifications, particularly the attachment of sugar moieties which are characteristic of many macrolide antibiotics like methymycin. The modular nature of some synthetic routes to methynolide also facilitates the potential for incorporating modified segments, allowing for the introduction of variations within the macrolactone structure. psu.edursc.org

Glycosylation Reactions for Analog Generation

Glycosylation, the process of attaching a carbohydrate to a molecule, plays a crucial role in the synthesis of macrolide antibiotics, including methymycin and its analogs. Methymycin, which contains methynolide as its aglycone, features a D-desosamine sugar moiety attached to the macrolactone core rsc.orgnih.gov. This glycosidic linkage is essential for the biological activity of methymycin nih.gov.

Synthetic strategies for generating methynolide analogs often involve glycosylation reactions to introduce different sugar units or modified sugar moieties onto the methynolide scaffold or related macrolactones. This approach allows for the exploration of how variations in the sugar component influence the biological properties of the resulting macrolide analogs.

One established method for the total synthesis of methymycin involves the glycosylation of methynolide with the trichloroimidate derivative of D-desosamine rsc.orgnih.govresearchgate.netrsc.org. This reaction successfully couples the sugar moiety to the aglycone, forming the complete macrolide structure of methymycin. rsc.orgnih.govresearchgate.netrsc.org

Beyond the synthesis of the natural product methymycin, glycosylation reactions are key to creating novel methynolide analogs. A divergent and stereoselective route has been developed for the synthesis of various glycosylated methymycin analogs. nih.govwvu.edu This approach utilizes a palladium-catalyzed glycosylation reaction as a key step. nih.govwvu.edu This method allows for the coupling of methynolide derivatives with different pyranone stereoisomers, which can be prepared through de novo asymmetric synthesis. nih.gov

Research has demonstrated the use of palladium(0)-catalyzed glycosylation to synthesize glycosylated methymycin analogs. For instance, a methynolide derivative (compound 16 in one study) underwent glycosylation with an α-L-pyranone (compound 13a) under Pd(0) catalysis, yielding an α-L-glycoside (compound 12) in 86% yield. This palladium-catalyzed strategy has proven effective for achieving stereoselective glycosylation and generating a range of glycosylated macrolides. nih.govwvu.edu

Following the glycosylation step, further post-glycosylation modifications can be performed on the sugar moiety or the macrolactone core to generate additional structural diversity in the analogs. nih.gov These modifications can include reactions such as diimide reductions and reductive rearrangements, enabling the synthesis of deoxy and amino variants of the glycosylated macrolides. nih.gov For example, one study reported the synthesis of a C-4-deoxy-amino analog of methymycin (compound 10) with a yield of 63% after glycosylation and subsequent modifications.

The palladium-catalyzed glycosylation strategy has been highlighted for its ability to efficiently prepare challenging and stereochemically diverse glycoside macrolide targets. nih.gov This method allows for the introduction of various substituted (amino/azido/dideoxy) sugar moieties onto the macrolide scaffold, expanding the chemical space of methymycin analogs. nih.govwvu.edu

Detailed research findings on palladium-catalyzed glycosylation for methymycin analog synthesis include specific examples of substrates, catalysts, and reaction outcomes. The coupling of macrolactone 16 with β-L-pyranone 13b using Pd-catalyzed glycosylation yielded β-L-glycoside 22 as a single diastereomer in 87% yield. nih.gov Another instance involved the reaction of methynolide aglycone (compound IV-26) with α-D-pyranone (compound IV-27), which provided the regioselective glycosylated product IV-28 in 75% yield, leaving a tertiary alcohol unreacted. wvu.edu

The stereochemical outcome of these glycosylation reactions, particularly the control of the anomeric center stereochemistry, is a critical aspect addressed by the palladium-catalyzed method. wvu.edu This approach contributes to the ability to synthesize analogs with defined α or β glycosidic linkages and specific sugar stereochemistry. nih.govwvu.edu

The following table summarizes some representative examples of glycosylation reactions used in the synthesis of methymycin and its analogs based on the research findings:

| Aglycone/Macrolactone Derivative | Sugar Donor / Glycosylation Agent | Catalyst / Conditions | Product Type | Yield (%) | Reference |

| Methynolide | D-desosamine trichloroimidate | Not explicitly detailed | Methymycin | Not reported | rsc.orgnih.govresearchgate.netrsc.org |

| Compound 16 (Methynolide derivative) | α-L-pyranone 13a | Pd(0) catalysis | α-L-glycoside 12 | 86 | |

| Macrolactone 16 | β-L-pyranone 13b | Pd-catalyzed | β-L-glycoside 22 | 87 | nih.gov |

| Methynolide aglycone IV-26 | α-D-pyranone IV-27 | Palladium-catalyzed | Glycoside IV-28 (α-D) | 75 | wvu.edu |

Structural Elucidation and Advanced Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy has been a fundamental tool in the structural elucidation and, particularly, the stereochemical assignment of methynolide. Early ¹H-NMR studies provided initial information about the presence of methyl, ethyl, and hydroxyl substituents within the molecule. However, comprehensive structural and stereochemical assignments necessitated the application of more advanced two-dimensional (2D) NMR techniques.

NMR data, including both ¹H and ¹³C NMR spectra, have been reported for methynolide and its derivatives, often in solvents like CDCl₃. psu.edursc.orgescholarship.orgacs.orgspectrabase.com These data provide detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships, which are critical for determining the molecule's complete structure and relative stereochemistry. For instance, ¹³C NMR spectra show distinct signals corresponding to the carbonyl carbons (lactone and ketone), carbons bearing hydroxyl groups, and the various methyl and methylene (B1212753) carbons within the macrolactone ring and the ethyl substituent. psu.edursc.org Comparison of NMR data of synthetic methynolide with natural isolates has been used to confirm structural identity. psu.edu

An example of reported NMR data includes characteristic chemical shifts for carbons in the macrolactone ring and substituents. psu.edursc.org

| Nucleus | Chemical Shift (ppm) | Solvent | Reference |

| ¹³C | 203.9 (ketone C=O), 174.8 (lactone C=O), 148.6, 125.5 (alkene carbons), 78.0, 76.5, 74.5 (carbons bearing oxygen) | CDCl₃ | psu.edu |

| ¹H | Characteristic signals for methyl, ethyl, and hydroxyl protons, as well as protons on the macrolactone ring. | CDCl₃ | psu.edursc.org |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) has been essential for determining the molecular weight and elemental composition of methynolide, leading to the deduction of its molecular formula as C₁₇H₂₈O₅. nih.gov Techniques such as high-resolution mass spectrometry (HRMS) have provided accurate mass measurements, confirming the molecular formula. psu.edursc.org For example, the calculated mass for C₁₇H₂₈O₅ is 312.1937, and this has been matched by experimental findings. psu.edu

MS/MS analysis, particularly using techniques like electrospray ionization mass spectrometry (ESI-MS/MS), has been employed to study the fragmentation patterns of methynolide and related compounds. researchgate.net Analyzing these fragmentation ions provides valuable information about the connectivity of atoms within the molecule, further supporting the proposed structure.

| Property | Value | Method/Source | Reference |

| Molecular Formula | C₁₇H₂₈O₅ | Mass Spectrometry and Elemental Analysis | nih.gov |

| Molecular Weight | 312.4 g/mol | Computed | nih.gov |

| Monoisotopic Mass | 312.19367399 Da | Computed | nih.gov |

| HRMS (calcd) | 312.1937 | FAB Method | psu.edu |

| HRMS (found) | 312.1937 | FAB Method | psu.edu |

Advanced Chromatographic Methods for Purity and Separation

Chromatographic methods are indispensable for the isolation, purification, and assessment of the purity of methynolide, whether isolated from natural sources or obtained through synthesis. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the separation and purification of macrolides like methynolide. researchgate.net Specifically, reversed-phase HPLC with C18 columns has been utilized for the separation of methynolide from fermentation broths of Streptomyces venezuelae and from synthetic reaction mixtures. researchgate.net

Flash chromatography, using various solvent systems such as ethyl acetate (B1210297)/methanol or hexane/ethyl acetate mixtures, is also widely employed for the purification of synthetic intermediates and the final methynolide product. psu.edursc.org Monitoring the separation can be done using techniques like UV-Vis spectroscopy, particularly at wavelengths where methynolide absorbs (e.g., 223 nm and 322 nm).

Determination of Absolute and Relative Stereochemistry

Establishing the absolute and relative stereochemistry of methynolide is critical due to the presence of multiple chiral centers in the macrolactone ring. While direct X-ray crystallography of methynolide itself may be challenging, X-ray crystallography of related compounds like methymycin (B1233876) (the glycosylated form of methynolide) has provided crucial information about the conformation and stereochemical relationships within the macrolide core.

Furthermore, the stereochemistry of methynolide has been confirmed through comparison of spectroscopic data (particularly NMR) with reported data for natural or racemic samples. psu.edursc.org Stereoselective synthetic approaches, which employ reactions with predictable stereochemical outcomes (such as Cram chelation-controlled additions and asymmetric aldol (B89426) reactions), have been instrumental in constructing the methynolide core with the correct relative and absolute stereochemistry, thereby contributing to the confirmation of its stereochemical assignment. researchgate.netrsc.orgrsc.orgresearchgate.netnih.govresearchgate.netresearchgate.net

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide information about the functional groups present in methynolide. Infrared (IR) spectroscopy has been used to identify characteristic functional groups, notably the lactone carbonyl and hydroxyl groups. psu.edursc.orgacs.orgdss.go.thcapes.gov.br

Specific IR absorption bands have been reported for methynolide. For instance, a strong band around 1724-1740 cm⁻¹ is characteristic of the carbonyl stretching vibration of the lactone and ketone functionalities. psu.edursc.orgacs.org Bands in the region of 3300-3500 cm⁻¹ indicate the presence of hydroxyl groups. psu.edursc.orgacs.org Early studies also assigned bands around 5.75 and 5.88 µm (equivalent to approximately 1739 cm⁻¹ and 1701 cm⁻¹) to the lactonic and ketonic carbonyls. dss.go.th

While less frequently detailed for methynolide specifically in the provided results, Raman spectroscopy is a complementary vibrational technique that can also provide information about molecular vibrations and functional groups. researchgate.netresearchgate.netacs.orgnih.gov

| Spectroscopy Type | Key Functional Groups Identified | Characteristic Absorption Bands (cm⁻¹) | Reference |

| IR Spectroscopy | Lactone and Ketone Carbonyls | ~1724-1740, ~1701 | psu.edursc.orgacs.orgdss.go.th |

| IR Spectroscopy | Hydroxyl Groups | ~3300-3500 | psu.edursc.orgacs.org |

Molecular Mechanisms of Action and Biological Activity Profiles

Target Identification and Ribosomal Binding Studies

Inhibition of Bacterial Protein Synthesis via Ribosomal Exit Tunnel Binding

Methymycin (B1233876), like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. nih.govnih.gov Its primary molecular target is the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein. nih.gov Specifically, methymycin binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit. nih.govnih.gov The NPET is a passageway approximately 100 Å long through which the newly synthesized (nascent) polypeptide chain emerges from the ribosome's peptidyl transferase center (PTC), where amino acids are polymerized. nih.gov

By binding within this tunnel, the methymycin molecule acts as a physical obstruction, sterically hindering the progression of the elongating polypeptide chain. nih.govnih.gov This interference prevents the nascent peptide from passing through the tunnel, which in turn stalls the process of translation and halts protein synthesis. nih.gov This mechanism ultimately leads to the cessation of bacterial growth, defining its bacteriostatic action.

Specificity of Interaction with Ribosomal Subunits

The binding of methymycin is highly specific to the large 50S ribosomal subunit of bacteria. youtube.com The binding site is located a short distance from the PTC and is composed primarily of segments of the 23S ribosomal RNA (rRNA), a key structural and catalytic component of the 50S subunit. nih.govnih.gov Chemical probing and structural studies have confirmed that methymycin, along with the related ketolide pikromycin (B1677795), interacts with and protects specific nucleotides within the NPET from chemical modification. nih.gov Key among these are the universally conserved adenine (B156593) residues A2058 and A2059 (E. coli numbering) in domain V of the 23S rRNA. nih.gov These nucleotides are critical components of the macrolide binding site, and modification of these residues, such as through methylation by Erm-type methyltransferases, is a common mechanism of bacterial resistance as it prevents the antibiotic from binding effectively.

Spectrum of Activity Against Microorganisms (Non-Clinical Context)

Efficacy Against Gram-Positive Bacterial Strains

| Bacterial Species | Gram Staining | Known Activity of Methymycin |

|---|---|---|

| Staphylococcus aureus | Gram-Positive | Active |

| Bacillus subtilis | Gram-Positive | Active |

| Escherichia coli (permeable strains) | Gram-Negative | Active |

Comparative Analysis of Biological Activities with Related Macrolides (e.g., Pikromycin, Erythromycin)

Methymycin and pikromycin are considered minimalist macrolides because they are structurally simpler than many other members of the class, such as erythromycin (B1671065). nih.gov While erythromycin possesses two sugar moieties (D-desosamine and L-cladinose) attached to its 14-membered ring, methymycin (12-membered ring) and pikromycin (14-membered ring) each have only a single desosamine (B1220255) sugar. nih.gov

This structural difference has significant functional consequences. Biochemical studies show that methymycin and pikromycin bind to the same site in the ribosomal tunnel as erythromycin, but with lower affinity. nih.gov Consequently, their inhibition of protein synthesis is less stringent. While erythromycin is a potent inhibitor that stops the synthesis of most cellular proteins, methymycin and pikromycin exhibit a unique "leaky" or context-specific inhibition. nih.gov Even at saturating concentrations, they allow approximately 40% of cellular proteins to continue to be synthesized, selectively inhibiting the production of a smaller subset of polypeptides. nih.govnih.gov This contrasts with the more global inhibition caused by erythromycin.

| Characteristic | Methymycin | Pikromycin | Erythromycin |

|---|---|---|---|

| Macrolactone Ring Size | 12-membered | 14-membered | 14-membered |

| Attached Sugars | D-desosamine | D-desosamine | D-desosamine, L-cladinose |

| Binding Affinity to Ribosome | Lower (Ki ≈ 13.1 µM) nih.gov | Intermediate (Ki ≈ 3.2 µM) nih.gov | Higher |

| Protein Synthesis Inhibition | Context-specific; allows ~40% of proteins to be synthesized nih.gov | Context-specific; allows ~40% of proteins to be synthesized nih.gov | Global; inhibits synthesis of most proteins |

Elucidation of Selectivity in Inhibition and its Implications for Resistance Studies

Currently, there is a lack of specific studies elucidating the selective inhibition profile of methynolide. For antibiotics, selectivity often refers to the ability to target bacterial cells with minimal effect on human cells, a property largely achieved by targeting structures unique to bacteria, such as the 70S ribosome. nih.govnih.gov Within bacteria, selectivity can also refer to the preferential inhibition of certain bacterial species or strains over others. The structural basis for such selectivity typically involves specific molecular interactions between the antibiotic and its binding site. nih.gov Variations in the ribosomal structure among different bacteria can influence the binding affinity of macrolides, contributing to their spectrum of activity. nih.gov

The development of resistance to macrolides is a significant clinical concern and is often linked to modifications of the antibiotic's target site. mdpi.com Common resistance mechanisms include:

Target Site Modification: Enzymatic methylation of the 23S rRNA component of the 50S ribosomal subunit can reduce the binding affinity of macrolide antibiotics. mdpi.com

Efflux Pumps: Bacteria can acquire genes that code for membrane proteins that actively pump the antibiotic out of the cell, preventing it from reaching its ribosomal target. nih.gov

Drug Modification: Enzymatic inactivation of the antibiotic molecule itself.

While these are established resistance mechanisms for the macrolide class, specific studies detailing the role of methynolide in inducing or being affected by these mechanisms are not available. Research into how the unique structural features of methynolide might influence its susceptibility to these resistance pathways would be necessary to understand its potential clinical efficacy and longevity.

Enzyme Inhibition and Modulation Studies at the Molecular Level

Detailed molecular studies on how methynolide specifically inhibits or modulates enzymatic activity are not present in the current body of scientific literature. The primary target of macrolides is the ribosome, which is a ribonucleoprotein complex, and the interaction is one of binding and steric hindrance rather than classical enzyme inhibition of a single enzyme. nih.gov Macrolides block the nascent polypeptide exit tunnel on the 50S ribosomal subunit, thereby stalling protein synthesis. nih.govnih.gov

To fully understand the molecular interactions, studies such as X-ray crystallography or cryo-electron microscopy of methynolide bound to the bacterial ribosome would be required. These structural biology techniques could reveal the specific amino acid and nucleotide residues that are crucial for its binding and inhibitory activity. nih.gov Furthermore, kinetic studies and molecular dynamics simulations could provide insights into the dynamics of the interaction and the conformational changes induced in the ribosome upon methynolide binding. nih.govresearchgate.net Such detailed analyses are fundamental to structure-based drug design efforts aimed at developing new antibiotics that can overcome existing resistance mechanisms. nih.gov However, at present, this level of molecular detail remains to be elucidated specifically for methynolide.

Structure Activity Relationship Sar Studies

Methodologies for SAR Determination

Determining the SAR of methynolide and its derivatives involves a combination of synthetic chemistry and biological evaluation. The primary goal is to systematically alter specific parts of the methynolide structure and then assess the impact of these changes on a relevant biological response. gardp.orgnih.govnewdrugapprovals.org

Systematic Chemical Modifications and Analog Synthesis

A key methodology in methynolide SAR studies is the systematic chemical modification of its structure and the synthesis of various analogs. This involves targeting specific functional groups, chiral centers, or segments of the macrolactone ring for alteration. Synthetic strategies, including total synthesis and semi-synthesis from naturally occurring methymycin (B1233876) or related macrolides, are employed to generate a library of analogs. newdrugapprovals.orgresearchgate.netnih.gov For instance, the synthesis of methynolide and its analogs often involves the coupling of different molecular fragments, allowing for variations in specific regions of the molecule. psu.eduresearchgate.netebi.ac.uk Stereoselective synthesis techniques, such as Grignard additions to α-alkoxyketones under Cram chelation control and ring-closing metathesis, have been utilized to construct the methynolide core and its epimers, enabling the study of stereochemical influences on activity. psu.edursc.orgnih.gov

Influence of Macrolactone Ring Size and Substituents on Activity

Methynolide possesses a 12-membered macrolactone ring. wikipedia.orgnih.gov The size of the macrolactone ring is a critical determinant of activity in macrolide antibiotics, influencing their conformation, target binding, and pharmacokinetic properties. nih.gov While methynolide itself is a 12-membered aglycone, SAR studies on related macrolides with different ring sizes (e.g., 14-membered erythromycin (B1671065) derivatives or 16-membered tylosin (B1662201) derivatives) provide insights into the general impact of ring size. nih.gov Modifications to the substituents attached to the macrolactone ring of methynolide, such as hydroxyl groups or methyl groups, can also significantly impact activity by altering the molecule's shape, polarity, and interactions with its biological target. nih.gov

Role of Chiral Centers and Stereoisomerism in Biological Efficacy

Methynolide contains multiple chiral centers within its structure, contributing to its specific three-dimensional conformation. nih.govnih.gov The stereochemistry at these centers is paramount for biological activity. researchgate.netresearchgate.netebi.ac.ukwikipedia.orgnih.gov Different stereoisomers of a compound can exhibit vastly different biological profiles, including variations in potency, selectivity, and mechanism of action. researchgate.net Synthetic efforts towards methynolide and its analogs have focused on achieving high stereoselectivity to control the configuration of these chiral centers, enabling the study of how specific stereoisomers influence biological efficacy. psu.edursc.orgresearchgate.netnih.govebi.ac.ukresearchgate.net For example, the stereoselective synthesis of methynolide and its epimer, 10-epi-methynolide, allows for direct comparison of their activities and provides insights into the stereochemical requirements for binding to the ribosomal target. psu.edursc.orgresearchgate.net

Impact of Glycosylation and Sugar Moiety Variations on Activity and Target Binding

Methynolide is the aglycone of methymycin, which contains a desosamine (B1220255) sugar moiety attached to the macrolactone core. wikipedia.orgpsu.eduresearchgate.netrsc.orgwikipedia.orgvdoc.pub Glycosylation, the attachment of sugar units, is a common modification in macrolide antibiotics and is often essential for their biological activity, particularly for binding to the bacterial ribosome. researchgate.netnih.govebi.ac.ukwikipedia.orgnih.govvdoc.pub Studies on methymycin and related glycosylated macrolides have demonstrated that the presence, type, and linkage of the sugar moiety significantly influence activity and target binding. researchgate.netnih.govebi.ac.ukwikipedia.orgnih.govvdoc.pub For instance, the removal of the sugar appendage from methymycin can dramatically decrease its biological activity. vdoc.pub Variations in the sugar moiety, including modifications to the amino group or hydroxyl groups on the sugar, or the attachment of different sugars altogether, can lead to analogs with altered ribosomal binding affinity and antimicrobial spectrum. vdoc.pub The stereochemical orientation of the glycosidic linkage (e.g., alpha or beta) also plays a crucial role in activity. wikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Approaches in Research

Quantitative Structure-Activity Relationship (QSAR) modeling and other computational approaches are valuable tools in methynolide SAR research. gardp.orgnih.gov QSAR seeks to develop mathematical models that correlate structural descriptors of a series of compounds with their biological activities. gardp.orgnih.govarchive.orgacs.orgwikipedia.org These models can help identify the key physicochemical properties and structural features that govern activity, predict the activity of new, unsynthesized analogs, and guide the design of targeted libraries. nih.gov Computational methods, such as molecular docking and dynamics simulations, can provide insights into the preferred conformations of methynolide and its analogs and how they interact with their biological targets at the molecular level, complementing experimental SAR data. researchgate.net While specific QSAR studies solely focused on methynolide are not extensively detailed in the provided snippets, the general application of QSAR in macrolide research is established, indicating its potential utility in exploring the SAR of methynolide derivatives. wikipedia.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Methods for Analog Libraries

The synthesis of methynolide and its analogs is an active area of research, driven by the desire to create libraries of compounds with potentially altered or improved biological activities. Total synthesis approaches have successfully yielded methynolide and its epimers, employing stereocontrolled reactions such as hydroboration and catalytic hydrogenation. Techniques like the Yamaguchi esterification and ring-closing metathesis have also been instrumental in the synthesis of related macrolactones, including 10-deoxymethynolide (B1237683) and narbonolide (B1238728).

A key strategy in generating diverse methynolide analogs is "diverted total synthesis." This approach allows for significant structural modifications that may not be easily accessible through traditional methods or direct manipulation of the parent compound, facilitating the exploration of structure-activity relationships and mechanisms of action. Furthermore, chemoenzymatic synthesis, which combines the strengths of chemical synthesis and enzymatic transformations, has proven valuable in producing natural product derivatives and gaining insights into enzymatic capabilities. The development of combinatorial synthetic strategies has enabled the creation of numerous macrolides incorporating unnatural synthetic moieties, with some exhibiting enhanced antibiotic activity compared to existing drugs.

Advanced Strategies in Engineered Biosynthesis for Diversified Methynolide Production

Engineered biosynthesis in producing organisms like Streptomyces venezuelae offers a powerful route to generate diversified methynolide structures. This involves manipulating the genetic pathways responsible for macrolide production, particularly those related to the attachment of sugar moieties to the macrolactone core. Glycosyltransferases, such as DesVII, play a crucial role in this process by catalyzing the transfer of deoxysugars, like TDP-D-desosamine, to aglycones such as 10-deoxymethynolide.

Advanced strategies involve combining genes from different deoxysugar biosynthetic pathways to engineer the production of macrolides with non-native sugar attachments. The inherent flexibility of glycosyltransferases in accepting various sugar substrates is a key factor enabling this combinatorial biosynthesis. By engineering strains to express specific gene cassettes for the biosynthesis of desired deoxysugars, researchers have successfully generated methynolide analogs with different sugar modifications. Some of these engineered analogs, such as β-rhamnosyl-10-deoxymethynolide, have demonstrated improved antibacterial activity against both erythromycin-susceptible and resistant strains. The PikC pathway in S. venezuelae is a notable example of a biosynthetic system that produces a variety of macrolide natural products, including those structurally related to methynolide, highlighting its potential for further engineering.

Exploration of Unconventional Biological Targets and Mechanisms beyond Protein Synthesis Inhibition

While the primary and well-established mechanism of action for methynolide and related macrolides involves the inhibition of protein synthesis through binding to the ribosome, research is also exploring the potential for these molecules to interact with unconventional biological targets. The study of 12-membered macrolactones, including the methynolide scaffold, has led to the discovery of new biological targets, suggesting that this class of compounds may possess bioactivities beyond ribosomal inhibition. The inherent chemical diversity and structural features of 12-membered macrolactones position them as promising scaffolds for the discovery of novel drug targets. Although specific unconventional targets for methynolide itself are still under investigation, the broader exploration of the macrolactone chemical space is aimed at uncovering new mechanisms of action and therapeutic applications.

Application of Methynolide and its Analogs as Chemical Probes for Biological Pathway Elucidation

Methynolide and its analogs hold potential as chemical probes to investigate and elucidate various biological pathways. Polyketide natural products, including those structurally related to methynolide, are recognized as valuable molecular tools for probing complex biological systems and disease mechanisms. The generation of diverse analog libraries through methods like diverted total synthesis is specifically aimed at creating tools to probe biological activity and understand mechanisms of action. Chemoenzymatic synthesis has contributed to the development of probes used to study the mechanisms of polyketide synthases (PKS), the enzyme complexes responsible for assembling the macrolactone core. While their application as probes is particularly relevant to understanding their own biosynthesis and ribosomal interactions, the ability to generate structurally diverse analogs suggests potential for exploring other cellular processes and pathways.

Research into Molecular Mechanisms of Resistance and Strategies for Mitigation (from a biochemical/molecular perspective)

Understanding and mitigating resistance to macrolide antibiotics, including those derived from the methynolide scaffold, is a critical area of research. Studies in Streptomyces venezuelae, the producing organism, have shed light on self-resistance mechanisms. One such mechanism involves the glycosylation and deglycosylation of macrolides. A macrolide β-glycosidase, DesR, has been identified as capable of hydrolyzing glucosylated methymycin (B1233876) and neomethymycin. This suggests a potential detoxification pathway within the producing organism. However, research indicates that modification of the 23S rRNA by enzymes like PikR1 and PikR2 is likely the primary self-resistance mechanism in S. venezuelae, as the ribosome is the target site of these macrolides.

From a biochemical and molecular perspective, strategies for mitigating resistance in pathogenic bacteria often focus on overcoming existing resistance mechanisms or developing analogs that are not substrates for resistance enzymes or efflux pumps. The controlled glycosylation of macrolides is being explored as a strategy. The availability of macrolide glycosidases could be valuable in activating antibiotics that have been deliberately deactivated through engineered glycosyltransferases as part of a combinatorial biosynthetic approach to generate novel, resistance-evading compounds. This highlights how understanding the biochemical basis of both self-resistance in producers and acquired resistance in pathogens can inform the design and production of new macrolide therapeutics.

Q & A

Q. What metadata should accompany Methynolide research submissions to enhance reproducibility?

- Methodological Answer : Include raw spectral files, chromatograms, and crystallographic data (CIF files) as supplementary materials. For biological assays, provide exact reagent lot numbers, instrument calibration dates, and software versions used for analysis. Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.